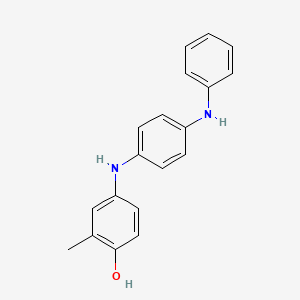
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo-: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzopyran ring fused with an imine group and a benzothiazole moiety, with a bromine atom attached at the sixth position of the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imine Group: The imine group can be introduced by reacting the benzopyran derivative with an amine under dehydrating conditions.
Attachment of the Benzothiazole Moiety: This step involves the coupling of the benzopyran-imine intermediate with a benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Bromination: The final step is the bromination of the compound at the sixth position of the benzopyran ring, which can be achieved using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.
Reduction: Reduction of the imine group can yield amine derivatives.
Substitution: The bromine atom at the sixth position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its unique photophysical properties.
Industry:
Materials Science: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-: Lacks the bromine atom at the sixth position.
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-chloro-: Similar structure but with a chlorine atom instead of bromine.
2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-fluoro-: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom at the sixth position of the benzopyran ring in 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. These properties can be exploited in various applications, making this compound distinct from its analogs.
Propriétés
Numéro CAS |
111016-52-5 |
|---|---|
Formule moléculaire |
C16H9BrN2OS |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-imine |
InChI |
InChI=1S/C16H9BrN2OS/c17-10-5-6-13-9(7-10)8-11(15(18)20-13)16-19-12-3-1-2-4-14(12)21-16/h1-8,18H |
Clé InChI |
GTROFPYAZCWJBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
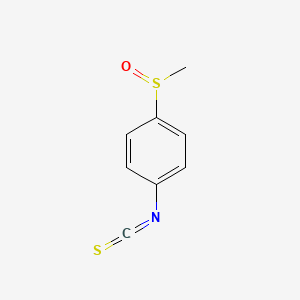
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
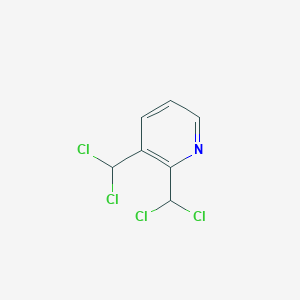
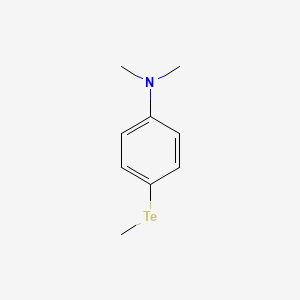
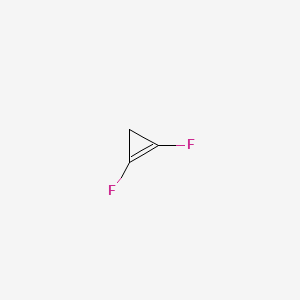

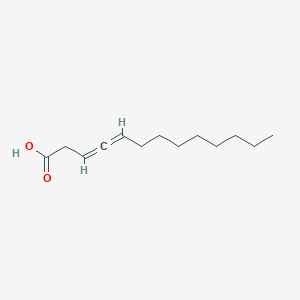
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
